(4-Fluoronorbornan-1-yl)methanamine
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Overview
Description
(4-Fluoronorbornan-1-yl)methanamine is an organic compound that belongs to the class of amines It features a norbornane skeleton with a fluorine atom at the 4-position and a methanamine group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoronorbornan-1-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-fluoronorbornane, undergoes bromination to introduce a bromine atom at the desired position.
Ammonolysis: The brominated intermediate is then subjected to ammonolysis, where it reacts with ammonia to replace the bromine atom with an amine group.
Reduction: Finally, the resulting intermediate is reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoronorbornan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(4-Fluoronorbornan-1-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoronorbornan-1-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.
Norbornan-1-ylmethanamine: Lacks the fluorine atom, making it less stable and less bioavailable compared to (4-Fluoronorbornan-1-yl)methanamine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more stable and potentially more effective in various applications compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C8H14FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-6,10H2 |
InChI Key |
KPAMNLRSLZNTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)CN)F |
Origin of Product |
United States |
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